6-Phenyl-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole
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Overview
Description
6-phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole is a heterocyclic compound that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 6-phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole makes it an interesting subject for scientific research due to its potential pharmacological properties.
Preparation Methods
The synthesis of 6-phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with phenyl isothiocyanate to form a thiourea intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazolothiazole compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
6-phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole involves its interaction with specific molecular targets. For example, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Comparison with Similar Compounds
6-phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C14H9N3S2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
6-phenyl-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C14H9N3S2/c1-2-5-10(6-3-1)11-9-19-14-15-13(16-17(11)14)12-7-4-8-18-12/h1-9H |
InChI Key |
MEPLSUVGJKIFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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